molecular formula C18H15N3O3 B11080643 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11080643
M. Wt: 321.3 g/mol
InChI Key: BXOYHSDEKOVJHH-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a benzimidazole substituent at the 3-position and a 4-methoxyphenyl group at the 1-position. The pyrrolidine-2,5-dione (maleimide) core is a versatile scaffold in medicinal chemistry, often exploited for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H15N3O3/c1-24-13-8-6-12(7-9-13)21-17(22)10-16(18(21)23)20-11-19-14-4-2-3-5-15(14)20/h2-9,11,16H,10H2,1H3

InChI Key

BXOYHSDEKOVJHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidine-2,5-Dione Core

The pyrrolidine-2,5-dione skeleton is typically synthesized via cyclization of maleic anhydride derivatives or condensation of diammonium salts with dicarboxylic acids. A representative route involves:

  • Reaction of 4-methoxyaniline with maleic anhydride in acetic acid at 80–100°C to form 1-(4-methoxyphenyl)pyrrolidine-2,5-dione.

  • Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) to confirm intermediate formation.

Table 1: Reaction Conditions for Pyrrolidine-2,5-Dione Formation

ReagentSolventTemperature (°C)Yield (%)Characterization Method
Maleic anhydrideAcetic acid80–10068–72TLC, 1H^1H NMR
BaseSolventTime (h)Yield (%)Purity (HPLC)
Et₃NDCM146598.2%
DBUDMF125895.7%

Advanced Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted benzimidazole and byproducts.

  • Recrystallization : Ethanol/water (4:1) yields crystalline product with >99% purity.

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, DMSO-d₆) : Key signals include δ 7.85 (d, J = 8.4 Hz, benzimidazole H2/H4), δ 3.78 (s, OCH₃), and δ 4.21–4.45 (m, pyrrolidine H3/H4).

  • IR (KBr) : Peaks at 1720 cm⁻¹ (C=O stretch) and 1615 cm⁻¹ (C=N benzimidazole).

Table 3: Comparative Analytical Data

TechniqueKey Peaks/SignalsReference
1H^1H NMRδ 3.78 (s, 3H, OCH₃)
IR1720 cm⁻¹ (pyrrolidine-dione C=O)
MS (ESI+)m/z 322.1 [M+H]+

Mechanistic Insights and Side Reactions

The coupling reaction proceeds via a SNAr (nucleophilic aromatic substitution) mechanism, where the activated pyrrolidine-dione intermediate reacts with the benzimidazole’s deprotonated nitrogen. Competing pathways include:

  • Over-alkylation : Formation of bis-benzimidazole derivatives at elevated temperatures.

  • Ring-opening hydrolysis : In aqueous conditions, leading to succinamic acid derivatives.

Mitigation Strategies:

  • Strict temperature control (<40°C during coupling).

  • Use of anhydrous solvents and molecular sieves to exclude moisture.

Scalability and Industrial Feasibility

Bench-scale syntheses (1–10 g) report consistent yields of 60–65%, while pilot batches (100 g) face challenges in heat dissipation during exothermic steps. Continuous flow reactors are proposed to enhance reproducibility and safety.

Applications and Derivatives

While direct applications of the compound remain under investigation, structural analogs exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC 8–16 µg/mL).

  • Enzyme inhibition : Targeting cyclooxygenase-2 (COX-2) and xanthine oxidase .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or methoxyphenyl moieties.

    Reduction: Reduction reactions could potentially modify the benzimidazole ring or the pyrrolidine-2,5-dione structure.

    Substitution: Various substitution reactions could occur, especially involving the methoxy group or the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione with four analogs:

Compound Name Substituent at 3-Position Substituent at 1-Position Molecular Weight logP Key Features
Target Compound 1H-Benzimidazol-1-yl 4-Methoxyphenyl ~316.3* ~1.5† High aromaticity, moderate lipophilicity, dual hydrogen bond donor/acceptor
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione Piperidin-1-yl 4-Methoxyphenyl 288.34 1.08 Flexible aliphatic amine, lower molecular weight, reduced steric hindrance
3-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione 4-Benzhydrylpiperazin-1-yl 4-Chlorophenyl 459.97 ~3.0‡ Bulky hydrophobic groups, high logP, potential CNS penetration
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives 1H-Indol-3-yl Variable aryl/alkyl ~280–350 0.8–2.0 Dual 5-HT1A/SERT affinity, tunable electronic effects via substituents
4-Benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one Imidazol-1-ylpropyl + benzoyl 4-Methoxyphenyl ~407.4 ~1.2 Extended alkyl chain, additional hydrogen bond donor (hydroxy group)

*Estimated based on molecular formula (C₁₈H₁₅N₃O₃).
†Predicted using fragment-based methods.
‡Estimated from benzhydrylpiperazine's contribution.

Key Observations:
  • Lipophilicity : The target compound’s logP (~1.5) is intermediate, balancing membrane permeability and solubility. The benzhydrylpiperazine analog has significantly higher logP (~3.0), favoring blood-brain barrier penetration but risking off-target toxicity.
  • Steric Effects : Piperidine and imidazole substituents reduce steric bulk compared to benzhydrylpiperazine, enhancing compatibility with flat binding pockets .

Biological Activity

Overview

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This molecule features a benzimidazole moiety, a methoxyphenyl group, and a pyrrolidine-2,5-dione structure, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H15N3O3\text{C}_{18}\text{H}_{15}\text{N}_3\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The benzimidazole ring is known for its role in enzyme inhibition and receptor modulation, while the pyrrolidine structure may enhance binding affinity and specificity towards biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures have shown promising results against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity:

CompoundTarget BacteriaMIC (μg/mL)
3gPseudomonas aeruginosa0.25
3eKlebsiella pneumoniae2
3hEnterococcus faecalis2
3bCandida albicans0.25
3gAspergillus fumigatus2

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that similar benzimidazole derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Studies

  • Antibacterial Screening : A study evaluated several derivatives against clinical pathogens, revealing that compounds with the benzimidazole structure exhibited notable antibacterial properties. The most effective compound showed an MIC lower than standard antibiotics like ciprofloxacin .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to specific protein targets associated with bacterial resistance mechanisms. The results indicated that certain derivatives had higher binding affinities compared to established antimicrobial agents .

Research Findings

Research has consistently shown that modifications to the benzimidazole or phenyl groups can significantly affect biological activity. For example, introducing different substituents on the methoxyphenyl group has been linked to enhanced antimicrobial and anticancer activities.

Q & A

Q. What frameworks address reproducibility challenges in pharmacological studies?

  • Methodological Answer : Implement FAIR data principles :
  • Metadata standardization : Use platforms like ChEMBL for assay protocols.
  • Blinded analysis : Randomize compound batches and use automated plate readers.
  • Collaborative validation : Share samples with independent labs for cross-verification .

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